molecular formula C8H15N3 B13273820 4-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine

4-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine

Cat. No.: B13273820
M. Wt: 153.22 g/mol
InChI Key: WZBLIZHMICHYGO-UHFFFAOYSA-N
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Description

4-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by its unique structure, which includes a methyl group and a 2-methylpropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

4-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-pyrazol-5-amine: Lacks the 2-methylpropyl group, resulting in different chemical and biological properties.

    3-(2-Methylpropyl)-1H-pyrazol-5-amine: Lacks the methyl group, leading to variations in reactivity and applications.

    1H-Pyrazol-5-amine: The simplest pyrazole amine, used as a reference compound for studying the effects of different substituents.

Uniqueness

4-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine is unique due to the presence of both a methyl group and a 2-methylpropyl group, which confer distinct steric and electronic properties

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

4-methyl-5-(2-methylpropyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-5(2)4-7-6(3)8(9)11-10-7/h5H,4H2,1-3H3,(H3,9,10,11)

InChI Key

WZBLIZHMICHYGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)CC(C)C

Origin of Product

United States

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